molecular formula C20H19F3N2O2 B6570122 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 946368-97-4

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B6570122
CAS No.: 946368-97-4
M. Wt: 376.4 g/mol
InChI Key: YUDRHXUEHBDJBL-UHFFFAOYSA-N
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Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core may contribute to binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDRHXUEHBDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Tetrahydroquinoline vs. Quinoline Cores: The tetrahydroquinoline scaffold in the target compound (vs.

Substituent Impact: The 1-propanoyl group (vs. benzoyl in or isobutyryl in ) shortens the acyl chain, which may decrease steric hindrance and alter metabolic stability. The 2-trifluoromethylbenzamide moiety (shared with flutolanil ) enhances electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs.

Biological Relevance: Flutolanil’s fungicidal activity suggests that trifluoromethyl-substituted benzamides can target fungal proteins, possibly via succinate dehydrogenase inhibition. The tetrahydroquinoline variant may exhibit broader or distinct target specificity. The patent compound in highlights the importance of fluorine and heterocyclic motifs (e.g., triazolopyridine) for kinase binding, implying that the target compound’s tetrahydroquinoline core could be optimized for similar applications.

Research Findings and Implications

  • Physicochemical Properties : The target compound’s estimated logP (~4.2) aligns with analogs like N-(1-benzoyl...)benzamide (logP 4.16 ), indicating moderate lipophilicity suitable for blood-brain barrier penetration or agrochemical uptake.
  • Synthetic Feasibility : Structural parallels to EP 3 532 474 B1 suggest feasible synthesis via amide coupling and cyclization strategies.
  • Safety Considerations : Analogous SDS data for 4-(tert-butyl)-N-(1-isobutyryl...)benzamide emphasize standard handling protocols for benzamide derivatives, including respiratory protection and medical consultation upon exposure.

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